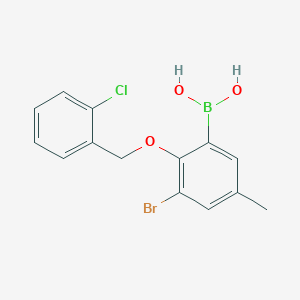

(3-溴-2-((2-氯苄基)氧基)-5-甲基苯基)硼酸

描述

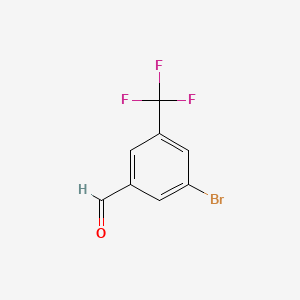

(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with bromine, chlorine, and a methyl group. This compound is of interest in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

科学研究应用

铃木-宫浦交叉偶联

该化合物是铃木-宫浦交叉偶联反应中重要的参与者,该反应对于在有机合成中形成碳-碳键至关重要 。硼酸部分在钯催化剂存在下与含卤化物的化合物反应,导致形成联芳基结构,联芳基结构是药物、农药和有机材料的核心成分。

有机合成中的催化剂

作为硼酸衍生物,它可以作为各种有机转化中的催化剂。 例如,它可以促进二醇、碳水化合物或环氧化合物开环反应的区域选择性官能化 。这在以高精度合成复杂有机分子方面特别有用。

材料科学

在材料科学中,该化合物可以利用其硼酸官能团来开发聚合物或光电材料 。已知硼酸与二醇形成可逆共价键,这可用于创建动态聚合物网络或传感器。

药物化学

在药物化学中,硼酸被探索作为生物活性化合物的潜力。 它们可用于设计抑制剂或探针,这些抑制剂或探针与酶或蛋白质相互作用,为开发新药提供途径 。

成像和生物学

该化合物与生物分子结合的能力可用于成像和生物学中跟踪和分析生物过程。 它可以作为一种分子探针,附着在特定细胞或组织上,有助于在某些成像技术下进行可视化 。

硼酸衍生物的合成

它可用作硼酸衍生物合成的前体。 这些衍生物已显示出增强的路易斯酸性,并用于交叉偶联反应以及配位化学中的配体 。

光电器件的开发

该化合物中的硼酸基团可以用于开发光电器件。 其电子性质可用于创建发光二极管 (LED) 或光伏电池 。

催化脱硼

该化合物还可能在催化脱硼过程中得到应用,该过程涉及从硼酸酯中去除硼部分。 这是合成复杂有机分子的关键步骤,其中不再需要硼基团 。

作用机制

Target of Action

Boronic acids, such as phenylboronic acid, are known to interact with 1,2 and 1,3- cis -diols motifs of carbohydrates . This interaction has been used for the development of synthetic ‘boron-lectins’, and lately for the fishing of glycoproteins from complex mixtures, for the site-oriented immobilization of antibodies and for biorthogonal conjugations .

Mode of Action

Boronic acids are known to form reversible covalent complexes with 1,2 and 1,3- cis -diols motifs of carbohydrates . This dynamic covalent interaction allows boronic acids to act as synthetic 'boron-lectins’ .

Biochemical Pathways

Boronic acids are known to interact with carbohydrates, which are involved in numerous biological processes .

Result of Action

Boronic acids are known to interact with carbohydrates, which could potentially influence various biological processes .

Action Environment

Boronic acids are known to be stable and easy to handle, making them important to organic synthesis .

生化分析

Biochemical Properties

(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid plays a significant role in biochemical reactions due to its boronic acid moiety. This compound can interact with enzymes, proteins, and other biomolecules that contain diol groups. For instance, it can form complexes with glycoproteins and glycolipids, which are essential components of cellular membranes and signaling pathways. The reversible binding nature of boronic acids allows for dynamic interactions with these biomolecules, making (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid a versatile tool in biochemical studies .

Cellular Effects

The effects of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with glycoproteins can alter cell signaling cascades, leading to changes in gene expression and metabolic activity. Additionally, (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid can affect the stability and function of cellular membranes by interacting with glycolipids .

Molecular Mechanism

At the molecular level, (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting or activating their functions. This binding is often reversible, allowing for precise control over enzyme activity. Additionally, (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At higher doses, (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid can exhibit toxic effects, including cellular damage and disruption of metabolic processes. These threshold effects highlight the importance of dosage optimization in experimental studies .

Metabolic Pathways

(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further influence cellular functions. The interactions of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid with metabolic enzymes underscore its potential impact on cellular metabolism .

Transport and Distribution

The transport and distribution of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing it to reach various intracellular compartments. The distribution of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid within tissues can influence its overall bioavailability and efficacy in biochemical assays .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid typically involves the following steps:

Bromination: The starting material, 2-((2-chlorobenzyl)oxy)-5-methylphenyl, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Boronic Acid Formation: The brominated intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium acetate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This compound undergoes cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to a phenol using hydrogen peroxide or other oxidizing agents.

Substitution: The bromine and chlorine substituents can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Palladium Catalysts: Palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0)

Bases: Potassium carbonate, sodium hydroxide

Oxidizing Agents: Hydrogen peroxide, sodium periodate

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling

Phenols: Formed through oxidation of the boronic acid group

Chemistry:

Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Ligand Design: Utilized in the development of ligands for catalysis and coordination chemistry.

Biology and Medicine:

Drug Discovery:

Diagnostic Tools: Boronic acids are used in the development of sensors for glucose and other biomolecules.

Industry:

Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.

相似化合物的比较

Phenylboronic Acid: Lacks the bromine, chlorine, and methyl substituents, making it less sterically hindered and more reactive in certain reactions.

(4-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic Acid: Similar structure but with the bromine substituent at a different position, affecting its reactivity and selectivity in reactions.

Uniqueness: (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in synthetic applications. The presence of both bromine and chlorine substituents allows for diverse functionalization possibilities, making it a versatile building block in organic synthesis.

属性

IUPAC Name |

[3-bromo-2-[(2-chlorophenyl)methoxy]-5-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BBrClO3/c1-9-6-11(15(18)19)14(12(16)7-9)20-8-10-4-2-3-5-13(10)17/h2-7,18-19H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOGFKWLTLTDCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCC2=CC=CC=C2Cl)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BBrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584499 | |

| Record name | {3-Bromo-2-[(2-chlorophenyl)methoxy]-5-methylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849052-17-1, 871126-00-0 | |

| Record name | {3-Bromo-2-[(2-chlorophenyl)methoxy]-5-methylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-(2'-chlorobenzyloxy)-5-methylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

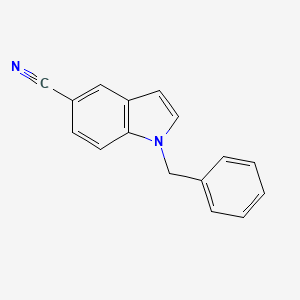

![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)